molecular formula C22H26O7 B11802259 Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Cat. No.: B11802259
M. Wt: 402.4 g/mol
InChI Key: YVSZXDATJKHWTR-UHFFFAOYSA-N
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Description

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its complex structure, which includes a pyran ring substituted with benzyloxy and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange to introduce the necessary functional groups . The reaction conditions often involve the use of solvents and ligands to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets. The compound can undergo homolytic cleavage of its peroxy bond, generating free radicals that can initiate further chemical reactions . These radicals can interact with molecular targets, leading to various downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

ditert-butyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate

InChI

InChI=1S/C22H26O7/c1-21(2,3)28-19(24)15-13-27-18(20(25)29-22(4,5)6)17(16(15)23)26-12-14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3

InChI Key

YVSZXDATJKHWTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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